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Introduction

AZD5213 is a potent and selective competitive antagonist/inverse agonist for the histamine H3
receptor (H3R).[1][2][3][4][5] The H3 receptor, a G-protein coupled receptor (GPCR), is
predominantly expressed in the central nervous system where it acts as a presynaptic
autoreceptor, modulating the release of histamine and other neurotransmitters such as
acetylcholine, dopamine, and norepinephrine.[2] This role makes the H3 receptor an attractive
therapeutic target for cognitive and sleep-wake disorders.[2][3][6] AZD5213 has been
investigated for its potential in treating such conditions.[7][8]

These application notes provide a detailed protocol for conducting a radioligand binding assay
to determine the binding affinity of test compounds, such as AZD5213, for the human H3
receptor.

Data Presentation

The following table summarizes the quantitative data for AZD5213 binding to the human H3
receptor.
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Receptor/Syst
Parameter Value Method Reference
em
Recombinant In vitro
pKi 9.3 human H3 radioligand [5]
receptor (hH3R) binding
In vivo Positron
Emission
i Human brain H3 Tomography
Ki,pl (plasma) 1.14 nmol/L ) [1112][3][6]
receptors (PET) using
[11C]GSK18925
4

Signaling Pathway

Histamine H3 receptors are presynaptic autoreceptors that primarily couple to the Gi/o family of

G proteins. Upon activation by an agonist (like histamine), the receptor inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels. As an

antagonist/inverse agonist, AZD5213 blocks the action of agonists and can reduce the basal

activity of the receptor, thereby increasing the release of histamine and other

neurotransmitters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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